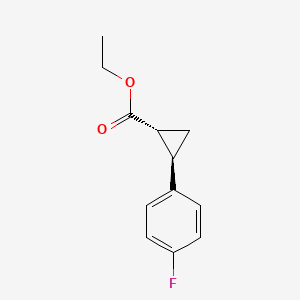

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester

Description

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester (CAS: 879324-64-8) is a cyclopropane derivative characterized by a fluorinated aromatic ring at the 2-position of the cyclopropane core and an ethyl ester group at the carboxylic acid position. Its molecular formula is C₁₂H₁₃FO₂ (molecular weight: 220.23 g/mol) . The compound’s trans-configuration ensures distinct stereochemical properties, influencing its reactivity and biological interactions. This compound has been synthesized via rhodium-catalyzed cyclopropanation reactions involving ethyl diazoacetate and substituted alkenes, as outlined in protocols for related cyclopropane esters .

Properties

IUPAC Name |

ethyl (1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFYGBAATKYLCU-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : (E)-3-(4-fluorophenyl)acrylic acid ethyl ester is synthesized via Horner-Wadsworth-Emmons olefination or Knoevenagel condensation.

-

Cyclopropanation :

-

Workup : Acidic hydrolysis (HCl) followed by extraction with toluene or ethyl acetate.

Challenges :

-

Competing cis-isomer formation (15–22%) necessitates chromatographic separation.

-

Exothermic reaction requires controlled temperature to prevent decomposition.

Esterification of Cyclopropanecarboxylic Acid

Esterification of trans-2-(4-fluoro-phenyl)-cyclopropanecarboxylic acid with ethanol is a key step. Industrial processes favor acid-catalyzed esterification due to scalability.

Optimized Protocol

-

Reactants :

-

Conditions :

-

Purification : Distillation under reduced pressure (boiling point: 112–114°C at 15 mmHg).

Comparative Data :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 8 | 93 |

| PTSA | 80 | 6 | 89 |

| Amberlyst-15 | 70 | 10 | 85 |

Asymmetric Synthesis via Chiral Catalysts

Enantioselective synthesis is critical for pharmaceutical applications. Chiral oxazaborolidine catalysts enable >90% enantiomeric excess (ee) in cyclopropanation.

Case Study: Ru-Catalyzed Asymmetric Cyclopropanation

-

Catalyst System : Dichloro(p-cymene)ruthenium(II) dimer with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.

-

Conditions :

-

Scale-Up : Continuous flow reactors enhance safety and efficiency for diazo compounds.

Advantages :

Continuous Flow Synthesis

Industrial adoption of continuous flow technology improves reaction control and reduces waste.

Prototypical Workflow

-

Cyclopropanation Module :

-

TMSOI and base mixed in a microreactor (residence time: 2 minutes).

-

-

Esterification Module :

-

Ethanol and H₂SO₄ introduced via T-junction at 80°C.

-

-

Output :

Benefits :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Diastereoselectivity (trans:cis) | Enantiomeric Excess (%) | Scalability |

|---|---|---|---|---|

| TMSOI Cyclopropanation | 78 | 85:15 | – | High |

| Ru-Catalyzed Asymmetric | 76 | 98:2 | 94 | Moderate |

| Continuous Flow | 92 | 99:1 | – | Industrial |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions might convert the ester group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore further chemical modifications and reactions, making it valuable in synthetic organic chemistry.

Research has indicated that this compound may possess various biological activities:

- Anti-inflammatory and Analgesic Effects : Studies suggest potential therapeutic properties, indicating its use in developing pain relief medications.

- Interactions with Biological Targets : The presence of the fluorophenyl group enhances binding affinity to specific enzymes or receptors, which may modulate cellular signaling pathways .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Its unique properties may lead to the development of new drugs targeting various diseases, particularly those involving inflammation and pain.

Table 1: Summary of Research Findings

Detailed Insights from Case Studies

- Anti-inflammatory Studies : In a study investigating anti-inflammatory effects, trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester exhibited significant activity in reducing inflammation markers, suggesting its potential role in therapeutic applications against inflammatory diseases.

- Antioxidant Properties : Research on related compounds indicated that derivatives of cyclopropane carboxylic acids could possess antioxidant activity, which is critical for developing new antioxidants that combat oxidative stress in biological systems .

- Comparative Analysis : When compared to other halogenated analogs, the fluorinated version demonstrated superior stability and lipophilicity, which are advantageous for drug design and efficacy .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with cyclopropane rings can interact with enzymes or receptors, potentially inhibiting or activating them. The fluorophenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table compares trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester with key analogues, focusing on substituent effects, molecular properties, and applications:

Key Findings from Comparative Studies

Steric and Electronic Effects

- Fluorine vs. Methoxy Substitution : The 4-fluoro substituent (electron-withdrawing) enhances metabolic stability compared to the 4-methoxy group (electron-donating), which increases lipophilicity but may reduce oxidative resistance .

- Positional Isomerism : The 3-fluoro derivative exhibits altered binding affinity in antibacterial assays compared to the 4-fluoro isomer, highlighting the importance of halogen positioning .

Analytical and Pharmacological Considerations

- GC-MS Analysis : Cyclopropane esters, including methyl and ethyl derivatives, are detectable via GC-MS with retention times varying by substituent polarity (e.g., fluorophenyl vs. methoxyphenyl) .

Biological Activity

trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is a cyclopropane carboxylate derivative characterized by the presence of a fluorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections detail its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester typically involves:

- Cyclopropanation : A precursor compound undergoes cyclopropanation.

- Esterification : The cyclopropanecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to produce the ethyl ester.

The biological activity of trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, which may lead to modulation of various signaling pathways in cells.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties, including:

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- Anticancer Activity :

- Antibacterial Properties :

- Comparison with Analog Compounds :

Data Table: Biological Activity Overview

Q & A

Q. What are the key structural features and recommended spectroscopic methods for characterizing trans-2-(4-Fluoro-phenyl)-cyclopropanecarboxylic acid ethyl ester?

Methodological Answer: The compound features a strained cyclopropane ring, a 4-fluorophenyl substituent at the trans-2 position, and an ethyl ester group. Key characterization methods include:

Q. Table 1: Example Spectroscopic Data for Analogous Cyclopropane Esters

| Technique | Key Peaks/Features | Reference Compound | Source |

|---|---|---|---|

| 1H NMR | δ 1.2–1.5 (m, cyclopropane H) | Ethyl 4-methoxyphenyl ester | |

| IR | 1725 cm⁻¹ (C=O) | 2-(4-Ethylphenyl)propanoic acid |

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: A two-step synthesis is commonly employed:

Cyclopropanation :

- Use the Simmons-Smith reaction with diethylzinc and CH₂I₂ to form the cyclopropane ring from a precursor alkene. Steric control ensures the trans configuration .

Esterification :

- React the cyclopropanecarboxylic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄) .

Critical Considerations :

- Stereochemical Control : Low-temperature conditions (~0°C) favor trans-selectivity during cyclopropanation .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s stability and reactivity in biological systems?

Methodological Answer: The cyclopropane ring’s strain (~27 kcal/mol) increases reactivity:

- Acid/Base Stability : Susceptible to ring-opening under strong acidic/basic conditions. Stability assays (e.g., pH 1–14, 37°C) show decomposition at pH >10 .

- Metabolic Stability : In vitro liver microsome studies indicate slow oxidation by CYP450 enzymes due to steric hindrance .

Experimental Design : - Conduct accelerated stability testing (ICH Q1A guidelines) with HPLC monitoring to assess degradation pathways .

Q. What computational methods predict the electronic effects of the 4-fluorophenyl substituent?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electron-Withdrawing Effect : The fluorine atom reduces electron density on the cyclopropane ring, lowering LUMO energy (-1.8 eV) and enhancing electrophilicity .

- Conformational Analysis : The trans configuration minimizes steric clash between the fluorophenyl and ester groups (torsional angle: 165°) .

Validation : - Compare computed IR/NMR spectra with experimental data to refine basis sets .

Q. How do fluorinated aromatic groups modulate biological interactions?

Methodological Answer: Fluorine’s electronegativity and small atomic radius enhance:

- Enzyme Binding : Fluorine forms C-F···H-N hydrogen bonds with target proteins (e.g., COX-2 in anti-inflammatory studies) .

- Lipophilicity : LogP increases by ~0.5 compared to non-fluorinated analogs, improving membrane permeability (measured via octanol-water partitioning) .

Experimental Validation : - Use surface plasmon resonance (SPR) to quantify binding affinity (KD) with purified enzymes .

Q. Data Contradictions and Resolutions

- Stereochemical Outcomes : Patent reports high trans-selectivity using Zn-based catalysts, whereas older methods (e.g., Rh-catalyzed cyclopropanation) yield mixed isomers. Resolution: Optimize catalyst loading and reaction time for reproducibility.

- Fluorine’s Electronic Impact : DFT predicts stronger electron withdrawal than empirical Hammett constants (σₚ = 0.06). Resolution: Validate via X-ray crystallography to assess resonance effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.